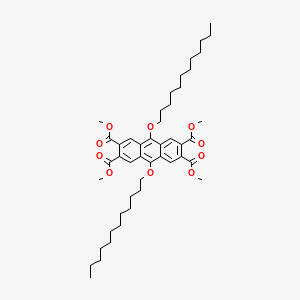
Tetramethyl 9,10-didodecoxyanthracene-2,3,6,7-tetracarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetramethyl 9,10-didodecoxyanthracene-2,3,6,7-tetracarboxylate is a complex organic compound with a unique structure characterized by multiple ester groups and long alkoxy chains
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetramethyl 9,10-didodecoxyanthracene-2,3,6,7-tetracarboxylate typically involves the esterification of anthracene derivatives. The process begins with the preparation of anthracene-2,3,6,7-tetracarboxylic acid, which is then subjected to esterification reactions with methanol and dodecanol under acidic conditions. The reaction is usually catalyzed by sulfuric acid or p-toluenesulfonic acid and conducted under reflux to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions, such as temperature control and solvent selection, is crucial to achieving high-quality products.
化学反応の分析
Types of Reactions
Tetramethyl 9,10-didodecoxyanthracene-2,3,6,7-tetracarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The alkoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, alcohols, and substituted anthracene derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Tetramethyl 9,10-didodecoxyanthracene-2,3,6,7-tetracarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a model compound for studying esterification and substitution reactions.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of specialty polymers and as an additive in materials science for enhancing the properties of coatings and adhesives.
作用機序
The mechanism by which Tetramethyl 9,10-didodecoxyanthracene-2,3,6,7-tetracarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ester groups can undergo hydrolysis to release active compounds that interact with specific pathways, leading to various biological effects. The long alkoxy chains contribute to the compound’s lipophilicity, facilitating its incorporation into lipid membranes and enhancing its bioavailability.
類似化合物との比較
Similar Compounds
- Tetramethyl anthracene-2,3,6,7-tetracarboxylate
- Tetramethyl 9,10-dihydro-9,10-dioxoanthracene-2,3,6,7-tetracarboxylate
- Tetramethyl 9,10-dihydroxyanthracene-2,3,6,7-tetracarboxylate
Uniqueness
Tetramethyl 9,10-didodecoxyanthracene-2,3,6,7-tetracarboxylate is unique due to its long dodecoxy chains, which impart distinct physical and chemical properties compared to other similar compounds. These long chains enhance its solubility in non-polar solvents and its ability to interact with lipid membranes, making it particularly useful in applications requiring high lipophilicity.
特性
CAS番号 |
154601-45-3 |
|---|---|
分子式 |
C46H66O10 |
分子量 |
779.0 g/mol |
IUPAC名 |
tetramethyl 9,10-didodecoxyanthracene-2,3,6,7-tetracarboxylate |
InChI |
InChI=1S/C46H66O10/c1-7-9-11-13-15-17-19-21-23-25-27-55-41-33-29-37(43(47)51-3)39(45(49)53-5)31-35(33)42(56-28-26-24-22-20-18-16-14-12-10-8-2)36-32-40(46(50)54-6)38(30-34(36)41)44(48)52-4/h29-32H,7-28H2,1-6H3 |
InChIキー |
QJQBYOVOXYADPJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCOC1=C2C=C(C(=CC2=C(C3=CC(=C(C=C31)C(=O)OC)C(=O)OC)OCCCCCCCCCCCC)C(=O)OC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


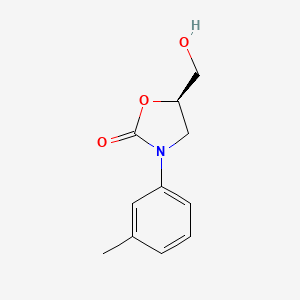
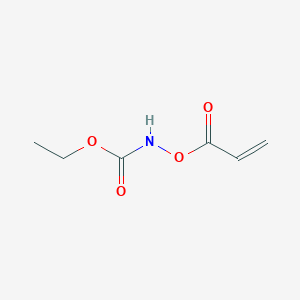
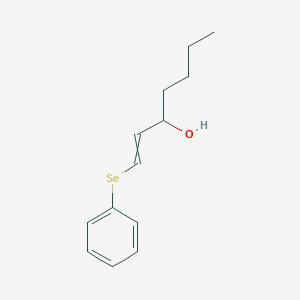
![[2,6-di(propan-2-yl)phenyl] N-hexoxysulfonylcarbamate](/img/structure/B12560464.png)
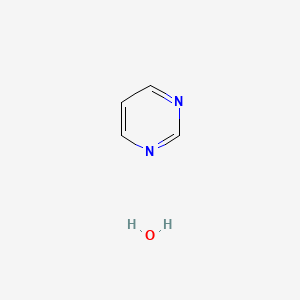
![5,8-Diethyl-1H-imidazo[4,5-G]quinoxaline-6,7-dione](/img/structure/B12560479.png)
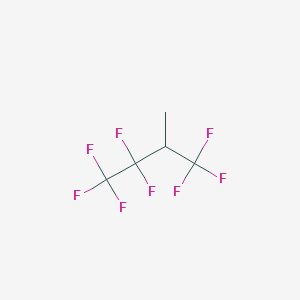
![(2R)-2-[(Triphenylsilyl)oxy]propanal](/img/structure/B12560481.png)


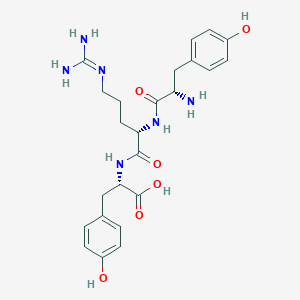
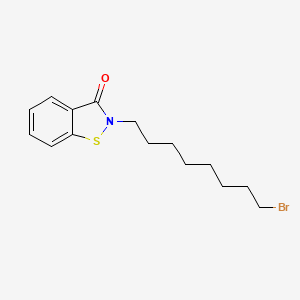
![N-({4-[(2-Aminopropyl)amino]phenyl}methyl)methanesulfonamide](/img/structure/B12560498.png)
![1,1'-[Oxybis(methylene)]bis[3,5-bis(trifluoromethyl)benzene]](/img/structure/B12560505.png)
